

# CAS number and chemical properties of (+)-Puerol B 2''-O-glucoside

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## Compound of Interest

Compound Name: (+)-Puerol B 2''-O-glucoside

Cat. No.: B15595065

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## An In-depth Technical Guide to (+)-Puerol B 2''-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties of **(+)-Puerol B 2''-O-glucoside**, a naturally occurring isoflavonoid glycoside. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents its known chemical characteristics and supplements this with generalized experimental workflows and signaling pathways relevant to the broader class of isoflavonoids.

### Section 1: Chemical Identity and Properties

**(+)-Puerol B 2''-O-glucoside** is a phenol natural product that can be isolated from plants such as *Pueraria lobata* and *Pueraria montana*[1][2]. Its chemical identity and physical properties are summarized below.

Table 1: Compound Identification

Identifier	Value
Compound Name	<b>(+)-Puerol B 2''-O-glucoside</b>
CAS Number	868409-19-2[3][4][5][6][7][8][9][10]
Molecular Formula	C <sub>24</sub> H <sub>26</sub> O <sub>10</sub> [3][4][6][7][11]
Synonyms	(5R)-4-[2-(beta-D-Glucopyranosyloxy)-4-methoxyphenyl]-5-[(4-hydroxyphenyl)methyl]-2(5H)-furanone[6][9][11]
SMILES	<chem>COc1ccc(C2=CC(=O)O[C@@H]2Cc2ccc(O)cc2)c(O[C@@H]2O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]2O)c1</chem> [4]

| InChIKey | IOVBNDMOPKKFCH-ZAUXWKBESA-N[6] |

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	<b>474.45724 g/mol</b>	<b>[6][9][11]</b>
	474.46 g/mol	[1][3]
	474.5 g/mol	[7][8]
Appearance	Powder	[8][12]
Solubility	DMSO (91 mg/mL)	[3][13]
	Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[11]
Storage Temperature	-20°C or 2-8°C	[4][8]
Boiling Point	798.6 ± 60.0 °C (Predicted)	[6][11][14]
Density	1.5 ± 0.1 g/cm <sup>3</sup> (Predicted)	[6]
Flash Point	275.3 ± 26.4 °C (Predicted)	[6]
pKa	9.83 ± 0.15 (Predicted)	[11]

| XLogP3 | -0.58 [\[\[6\]](#) |

## Section 2: Experimental Protocols

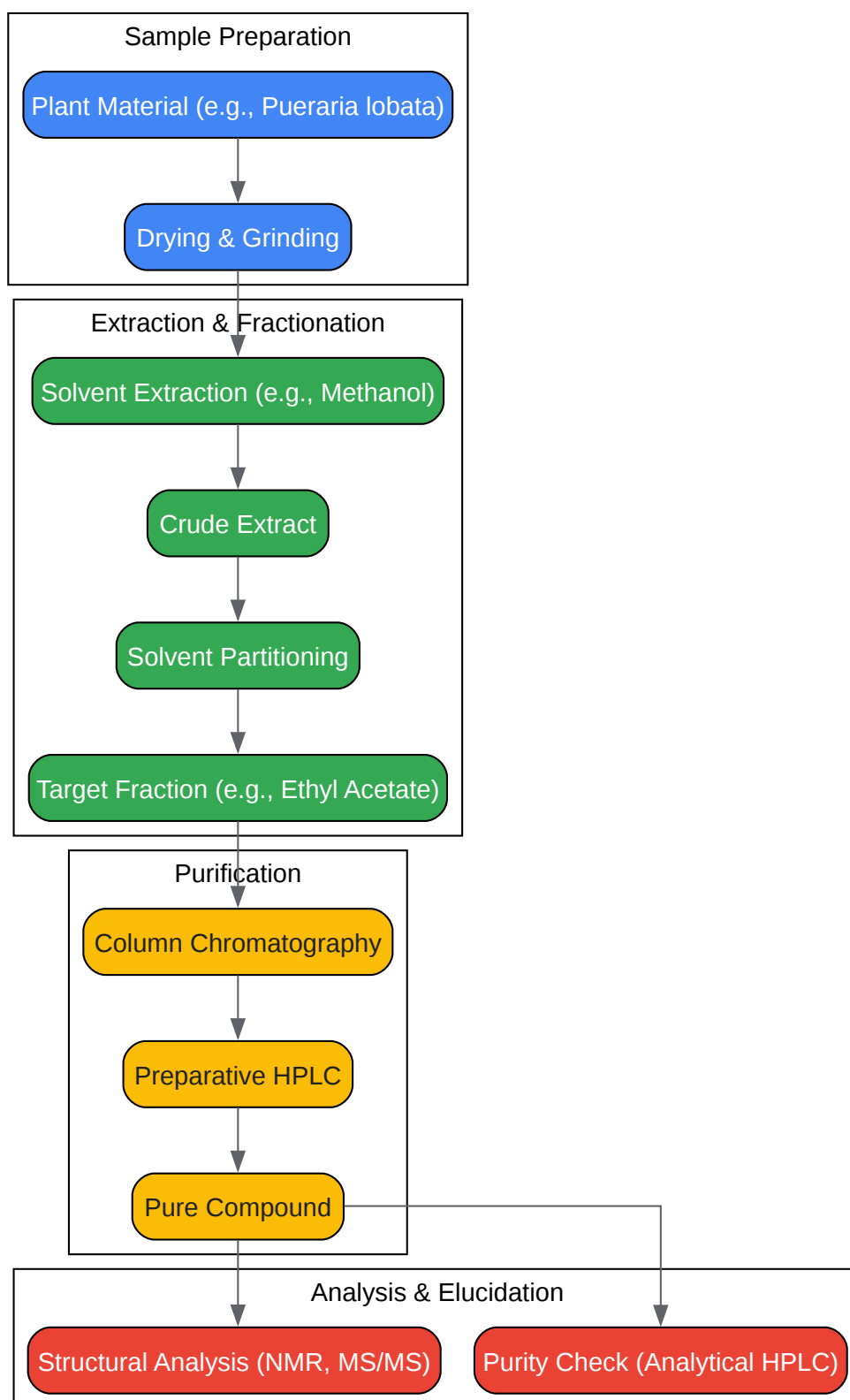
Detailed, peer-reviewed experimental protocols specifically for the isolation, synthesis, or biological evaluation of **(+)-Puerol B 2''-O-glucoside** are not extensively documented in the available literature. However, a general workflow for the isolation and characterization of such natural products can be described.

### General Protocol for Isolation and Analysis of Puerol Glycosides from Plant Material

This protocol is a representative methodology based on standard phytochemical techniques.

- Extraction:
  - Dried and powdered plant material (e.g., from *Pueraria lobata*) is subjected to solvent extraction, often using methanol or ethanol.
  - The resulting crude extract is filtered and concentrated under reduced pressure to yield a residue.
- Solvent Partitioning:
  - The crude residue is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
  - This step separates compounds based on their polarity, with glycosides like **(+)-Puerol B 2''-O-glucoside** typically concentrating in the more polar fractions (e.g., ethyl acetate or n-butanol).
- Chromatographic Purification:
  - The target fraction is subjected to column chromatography (e.g., using silica gel or Sephadex LH-20) with a gradient solvent system to separate the components.
  - Fractions are collected and monitored by Thin Layer Chromatography (TLC).

- Fractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity (e.g.,  $\geq 98\%$ ).
- Structure Elucidation and Purity Confirmation:
  - The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). A PhD thesis notes the use of MS/MS fragmentation patterns for identifying puerol glucosides[15].
  - Purity is confirmed by analytical HPLC, often with a purity of  $\geq 98\%$  being the standard for reference materials[3].



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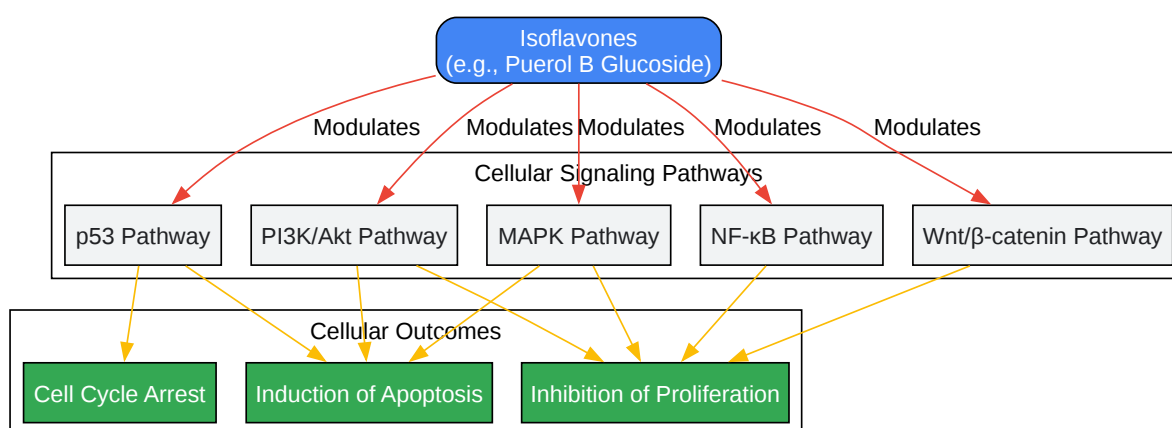
Caption: Generalized workflow for natural product isolation and analysis.

## Section 3: Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by **(+)-Puerol B 2''-O-glucoside** are scarce, it belongs to the isoflavonoid class of compounds. Isoflavonoids are well-documented to exert pleiotropic effects on various cellular signaling pathways, particularly in the context of cancer research.[16][17]

Emerging evidence shows that isoflavones can induce cancer cell death by regulating multiple key signaling cascades.[16] These include pathways such as Akt, NF- $\kappa$ B, MAPK, Wnt, and p53, which are often deregulated in cancer cells[16][18]. By modulating these pathways, isoflavones can influence cell proliferation, apoptosis (programmed cell death), and other critical cellular processes.[17][19] For instance, some isoflavones have been shown to inhibit protein tyrosine kinases, which are crucial components of growth signaling pathways.[17]

The diagram below illustrates a generalized overview of the signaling pathways commonly affected by isoflavones.



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Caption: General signaling pathways modulated by isoflavonoids.

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